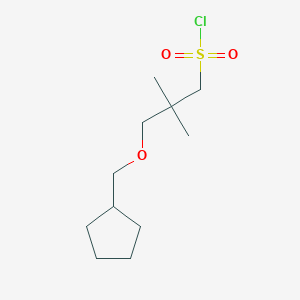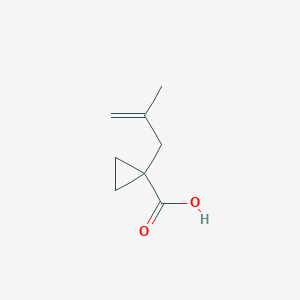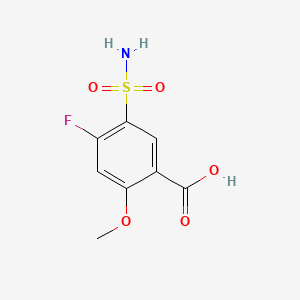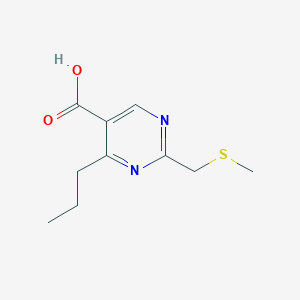
Methyl2-bromo-5-sulfanylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-5-sulfanylbenzoate is an organic compound with the molecular formula C8H7BrO2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine and sulfanyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-5-sulfanylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate followed by the introduction of the sulfanyl group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst, followed by the addition of a thiol compound to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of methyl 2-bromo-5-sulfanylbenzoate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-5-sulfanylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used, such as methyl 2-hydroxy-5-sulfanylbenzoate.
Oxidation: Products include methyl 2-bromo-5-sulfinylbenzoate or methyl 2-bromo-5-sulfonylbenzoate.
Reduction: Products include methyl 2-bromo-5-hydroxybenzoate.
Scientific Research Applications
Methyl 2-bromo-5-sulfanylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-5-sulfanylbenzoate involves its interaction with molecular targets through its functional groups. The bromine atom and sulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromobenzoate: Similar structure but lacks the sulfanyl group.
Methyl 2-chlorobenzoate: Similar structure with chlorine instead of bromine.
Methyl 2-hydroxybenzoate: Similar structure with a hydroxyl group instead of bromine.
Uniqueness
Methyl 2-bromo-5-sulfanylbenzoate is unique due to the presence of both bromine and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H7BrO2S |
|---|---|
Molecular Weight |
247.11 g/mol |
IUPAC Name |
methyl 2-bromo-5-sulfanylbenzoate |
InChI |
InChI=1S/C8H7BrO2S/c1-11-8(10)6-4-5(12)2-3-7(6)9/h2-4,12H,1H3 |
InChI Key |
PIZJKAUDQZSKPQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)

![Spiro[chromane-4,2'-oxirane]](/img/structure/B13630182.png)








